2-[(1,1-Dioxo-1lambda6-thiolan-3-yl)(methyl)amino]acetic acid hydrochloride
Description
Chemical Identity and Structural Features 2-[(1,1-Dioxo-1lambda6-thiolan-3-yl)(methyl)amino]acetic acid hydrochloride (CAS: 1052550-21-6) is a sulfone-containing compound derived from a 1,1-dioxothiolan (sulfolane) scaffold. The molecule features a five-membered thiolan ring with two sulfonyl oxygen atoms at the 1-position, a methyl-substituted amino group at the 3-position, and an acetic acid moiety linked to the nitrogen. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical research .
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[(1,1-dioxothiolan-3-yl)-methylamino]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S.ClH/c1-8(4-7(9)10)6-2-3-13(11,12)5-6;/h6H,2-5H2,1H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGUNPNZWWFMCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1CCS(=O)(=O)C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1052550-21-6 | |
| Record name | 2-[(1,1-dioxo-1lambda6-thiolan-3-yl)(methyl)amino]acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-Dioxo-1lambda6-thiolan-3-yl)(methyl)amino]acetic acid hydrochloride typically involves the following steps:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through the cyclization of a suitable dithiol with an appropriate electrophile under controlled conditions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, where a suitable amine reacts with the thiolane ring.
Attachment of the Acetic Acid Moiety: The acetic acid group is attached through esterification or amidation reactions, depending on the specific synthetic route chosen.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiolane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(1,1-Dioxo-1lambda6-thiolan-3-yl)(methyl)amino]acetic acid hydrochloride is a sulfur-containing organic compound with a unique thiolane structure. Its molecular formula is C₇H₁₃N O₄S·HCl, and it has a molecular weight of approximately 243.7 g/mol. This compound is typically a white crystalline solid, soluble in water, making it suitable for various applications in biochemical research and pharmaceuticals. It is characterized by a dioxo thiolane ring, contributing to its chemical reactivity and biological activity.
Applications in Research and Industry
This compound has several applications in research and industry:
- Antioxidant Activity: It can help mitigate oxidative stress in cells. Studies suggest it may have potential effects on cell function and signal transduction pathways.
- Interaction studies: Interaction studies have focused on its binding affinity with various biological targets. These studies suggest that the compound may interact with:
- Enzymes involved in cellular metabolism
- Receptors on cell surfaces
- Proteins involved in oxidative stress response
- Synthesis: The synthesis of this compound typically involves multiple steps:
- Thiolane Ring Formation : Construction of the thiolane ring with appropriate substituents.
- Oxidation : Oxidation of the sulfur atom to form the dioxo group.
- Amino-Acetic Acid Introduction : Introduction of the methylamino-acetic acid moiety.
- Salt Formation : Conversion to the hydrochloride salt to enhance stability and solubility.
Mechanism of Action
The mechanism of action of 2-[(1,1-Dioxo-1lambda6-thiolan-3-yl)(methyl)amino]acetic acid hydrochloride involves its interaction with specific molecular targets. The thiolane ring and amino acid moiety can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Molecular Formula and Weight
- Molecular Formula: C₈H₁₄ClNO₄S (calculated based on structural analysis).
- Molecular Weight : ~255.72 g/mol.
Applications
This compound is primarily utilized as a research chemical, likely serving as an intermediate in drug discovery or a precursor for biologically active molecules. The sulfone group may improve metabolic stability or binding affinity in target proteins .
The following table summarizes key structural analogs, highlighting differences in substituents, molecular weight, and applications:
Key Findings from Structural Comparisons
Functional Group Differences: Replacing acetic acid with acetamide (e.g., 1156726-07-6) modifies hydrogen-bonding capacity, impacting target binding .
Ring Size and Conformational Flexibility :
- The five-membered thiolan ring in the target compound offers moderate rigidity, whereas the six-membered thiomorpholine in 1461706-29-5 () provides greater conformational flexibility, influencing interactions with biological targets .
Solubility and Reactivity :
- Hydrochloride salts (e.g., target compound, 1156726-07-6 ) exhibit improved aqueous solubility compared to free bases.
- Chloro-substituted derivatives like 5553-25-3 () show enhanced reactivity in nucleophilic substitution reactions due to the leaving-group capability of chlorine .
Safety Profiles :
- Compounds with carboxylic acid groups (e.g., 1218504-97-2 ) may exhibit lower toxicity compared to chloroacetamides, which are associated with skin and respiratory irritation (e.g., H315, H335 in ) .
Biological Activity
2-[(1,1-Dioxo-1lambda6-thiolan-3-yl)(methyl)amino]acetic acid hydrochloride is a sulfur-containing organic compound notable for its unique thiolane structure. Its molecular formula is C₇H₁₃N O₄S·HCl, with a molecular weight of approximately 243.7 g/mol. This compound has garnered attention for its potential biological activities, particularly in the context of oxidative stress mitigation and interactions with various biological targets.
The compound is characterized by:
- Appearance : White crystalline solid
- Solubility : Soluble in water
- Molecular Structure : Contains a dioxo thiolane ring which contributes to its reactivity and biological activity.
Antioxidant Activity
Preliminary studies suggest that this compound exhibits significant antioxidant properties. It may help mitigate oxidative stress in cells, which is crucial for preventing cellular damage and various diseases associated with oxidative stress.
Interaction Studies
Research has focused on the compound's binding affinity with various biological targets. These interaction studies indicate that it may influence cell function and signal transduction pathways, although specific targets remain to be fully elucidated.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique aspects of this compound:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| 2-Amino-2-(1,1-dioxo-thiolan)acetic Acid | C₇H₁₃NO₄S | Contains amino and dioxo groups | Lacks methyl substitution |
| Methyl 2-(1,1-dioxo-thiolane)acetate | C₇H₁₄O₄S | Ester derivative | Different functional group at nitrogen |
| 2-(Methylthio)-acetic Acid | C₆H₁₂O₂S | Contains thioether instead of thiolane | Simpler structure without dioxo functionality |
The unique combination of the dioxo thiolane structure and the methylamino group distinguishes this compound, suggesting potential for unique biological activities and applications.
Case Studies and Research Findings
Research has demonstrated various biological activities associated with this compound:
- Antifungal Activity :
- In vitro studies have shown that derivatives of similar structures exhibit antifungal activity against Candida albicans, indicating potential therapeutic applications in treating fungal infections.
- Antibacterial Potential :
- A study involving related compounds demonstrated significant antibacterial effects against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that this compound may also possess antibacterial properties.
Q & A
Basic Research Questions
Q. What are the recommended laboratory handling protocols for 2-[(1,1-Dioxo-1lambda6-thiolan-3-yl)(methyl)amino]acetic acid hydrochloride to ensure safety and stability?
- Methodological Answer :
- Use personal protective equipment (PPE), including respiratory protection (e.g., one-way valve masks) and gloves, as outlined in safety data sheets for structurally similar hydrochlorides .
- Store in airtight containers under ambient conditions unless stability studies indicate sensitivity to humidity or temperature. Monitor degradation via periodic HPLC or mass spectrometry .
- In case of exposure, follow first-aid measures for hydrochlorides: rinse skin/eyes with water, provide oxygen if inhaled, and seek immediate medical attention .
Q. How can researchers synthesize and characterize this compound?
- Methodological Answer :
- Synthesis : Adapt methods from analogous hydrochlorides, such as refluxing precursors (e.g., thiolan derivatives) with acetic acid and sodium acetate, followed by recrystallization from DMF/acetic acid mixtures .
- Characterization :
- Purity : Use reverse-phase HPLC with UV detection (λ = 210–280 nm) .
- Structural Confirmation : Employ H/C NMR to verify the thiolan ring, methylamino, and acetic acid moieties. Compare with spectral libraries for related hydrochlorides .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H] ~300–350 Da range) .
Advanced Research Questions
Q. How can experimental design principles optimize reaction conditions for synthesizing derivatives of this compound?
- Methodological Answer :
- Apply Design of Experiments (DoE) to minimize trial runs. For example, use a central composite design to study variables (temperature, molar ratios, catalyst concentration) impacting yield .
- Analyze data via ANOVA to identify significant factors. For time-sensitive reactions, employ kinetic modeling (e.g., pseudo-first-order kinetics) .
- Validate optimized conditions with triplicate runs and compare yields/purity against baseline methods .
Q. What strategies resolve contradictions in spectroscopic data for this compound under varying pH conditions?
- Methodological Answer :
- pH-Dependent NMR Studies : Conduct H NMR in buffered DO (pH 2–12) to observe shifts in amine or thiolan resonances. Use COSY/TOCSY to confirm proton coupling changes .
- Theoretical Validation : Compare experimental spectra with computational predictions (e.g., DFT calculations for protonation states) .
- Cross-Technique Correlation : Overlay NMR data with IR spectroscopy (e.g., amine N-H stretches at 3300–3500 cm) to confirm structural assignments .
Q. How can researchers assess the compound’s stability in biological matrices for pharmacological studies?
- Methodological Answer :
- Matrix-Specific Stability Tests : Incubate the compound in PBS, serum, or simulated gastric fluid at 37°C. Sample at intervals (0, 6, 24, 48 h) and quantify degradation via LC-MS/MS .
- Degradation Pathway Mapping : Identify byproducts using high-resolution MS/MS and propose mechanisms (e.g., hydrolysis of the thiolan ring or dehydrochlorination) .
- Stabilization Strategies : Test additives (e.g., antioxidants, cyclodextrins) and pH adjustments to enhance half-life .
Methodological Challenges and Contradictions
Q. How to address discrepancies between computational predictions and experimental solubility data?
- Methodological Answer :
- Solvent Screening : Use Hansen solubility parameters to test solvents (e.g., DMSO, ethanol, acetonitrile) and compare with COSMO-RS predictions .
- Experimental Refinement : Perform gravimetric analysis under controlled humidity/temperature. Reconcile outliers by re-evaluating computational models (e.g., adjusting dielectric constant inputs) .
Q. What analytical approaches validate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins on gold arrays and measure binding kinetics (k/k) in real-time .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish specific vs. nonspecific binding .
- Competitive Assays : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to assess displacement efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
